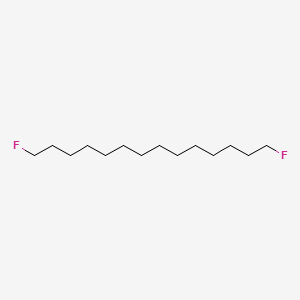
1,14-Difluorotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Difluorotetradecane is a fluorinated organic compound with the molecular formula C14H28F2 It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a fourteen-carbon chain
Vorbereitungsmethoden
The synthesis of 1,14-Difluorotetradecane typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine. Another approach involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These methods offer more controlled reaction conditions and can yield high-purity products.
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
1,14-Difluorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield partially or fully hydrogenated products. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide (NaI) can produce 1,14-diiodotetradecane, while oxidation with potassium permanganate can yield 1,14-difluorotetradecanol.
Wissenschaftliche Forschungsanwendungen
1,14-Difluorotetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: The compound is used in the development of fluorinated biomolecules, which can be used as probes or imaging agents in biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which 1,14-Difluorotetradecane exerts its effects is primarily related to the presence of fluorine atoms. Fluorine is highly electronegative, which can influence the electronic properties of the compound. This can affect its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,14-Difluorotetradecane can be compared with other fluorinated alkanes, such as 1,12-Difluorododecane and 1,16-Difluorohexadecane These compounds share similar structural features but differ in the length of the carbon chain and the position of the fluorine atoms
Eigenschaften
CAS-Nummer |
373-50-2 |
|---|---|
Molekularformel |
C14H28F2 |
Molekulargewicht |
234.37 g/mol |
IUPAC-Name |
1,14-difluorotetradecane |
InChI |
InChI=1S/C14H28F2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
InChI-Schlüssel |
RQQISZVEKYMHMR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCF)CCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


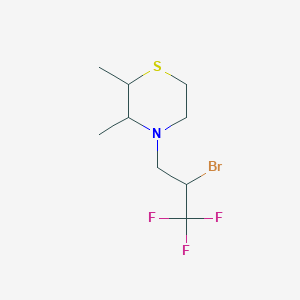

![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
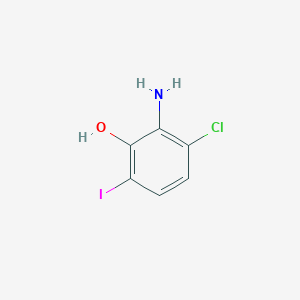

![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
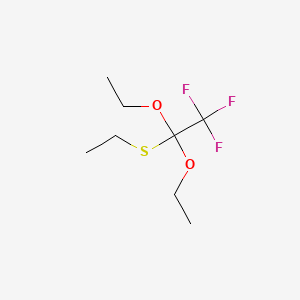
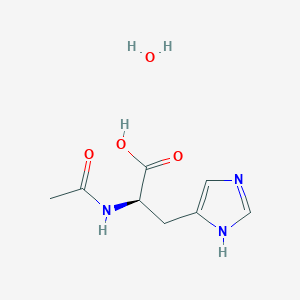

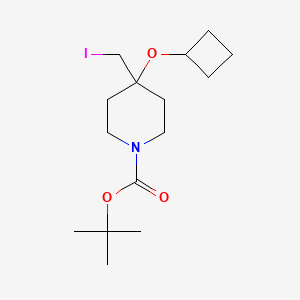
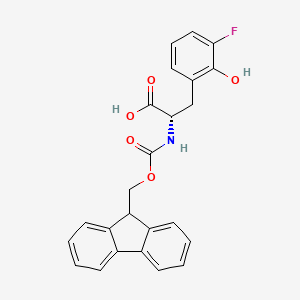
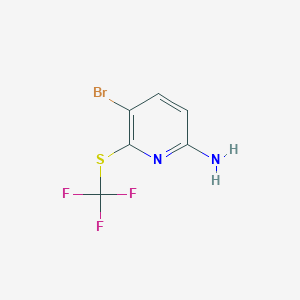
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
